KDO2-lipid A

TLR4 Agonist Innate Immunity SAR

KDO2-lipid A (CAS 123621-04-5) is the only chemically homogeneous, structurally defined TLR4/MD-2 agonist available for research. Unlike heterogeneous wild-type LPS or partial agonist MPLA, it delivers consistent, full TLR4 activation with >1,000-fold specificity. The KDO disaccharide moiety is covalently required for maximal bioactivity—unglycosylated lipid A shows ~10-fold reduced potency. This homogeneity enables high-resolution structural studies (X-ray crystallography, cryo-EM), precise LAL assay calibration, and reproducible Th1-polarizing adjuvant development. For intranasal vaccine formulations, it elicits robust mucosal IgA. Procure this defined standard to eliminate lot-to-lot variability.

Molecular Formula C110H202N2O39P2
Molecular Weight 2238.7 g/mol
CAS No. 123621-04-5
Cat. No. B3418413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDO2-lipid A
CAS123621-04-5
Molecular FormulaC110H202N2O39P2
Molecular Weight2238.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
InChIInChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-/m1/s1
InChIKeyDIXUKJUHGLIZGU-OIPVZEHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KDO2-lipid A (CAS 123621-04-5) | Defined Endotoxin and Selective TLR4 Agonist for Innate Immunity Research


KDO2-lipid A (CAS 123621-04-5), also known as Re-LPS or (KDO)₂-lipid A, is the minimal, chemically defined structural component of lipopolysaccharide (LPS) required to sustain bacterial viability and the active center responsible for potent innate immune activation in most Gram-negative bacteria [1]. It consists of a lipid A moiety (typically hexa-acylated diglucosamine backbone) linked via a (2→6) glycosidic bond to a disaccharide of two 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) residues [2]. Unlike heterogeneous wild-type LPS, KDO2-lipid A offers a homogeneous molecular entity that activates the Toll-like receptor 4 (TLR4)/MD-2 complex with high specificity and potency, making it a critical reference standard for immunology, vaccine adjuvant development, and endotoxin research [3].

Why KDO2-lipid A (CAS 123621-04-5) Cannot Be Substituted by Generic Lipid A or MPLA


Procurement of generic lipid A, monophosphoryl lipid A (MPLA), or wild-type LPS as a substitute for KDO2-lipid A introduces significant and quantifiable experimental variability due to structural heterogeneity and divergent biological activities. KDO2-lipid A is a homogeneous, chemically defined molecule, whereas wild-type LPS is a heterogeneous mixture of glycoforms and acyl chain variants, complicating precise structure-activity relationship (SAR) studies and quantitative comparisons [1]. Critically, the KDO disaccharide moiety is not inert; its covalent linkage to lipid A is structurally required for maximal TLR4 activation in human macrophages, and its absence (as in unglycosylated lipid A) results in a reproducible ~10-fold reduction in bioactivity [2]. Furthermore, while MPLA is a detoxified TLR4 agonist used as a vaccine adjuvant, it acts as a partial agonist with a different species-specific potency profile compared to full agonists like KDO2-lipid A, precluding its direct substitution in studies requiring robust, full TLR4 activation [3].

Quantitative Differentiation of KDO2-lipid A (CAS 123621-04-5) Against Key Comparators


KDO2 Glycosylation is Essential for Maximal TLR4 Activation: 10-Fold Greater Potency than Unglycosylated Lipid A

KDO2-lipid A demonstrates approximately 10-fold greater potency in activating the human macrophage TLR4 pathway compared to unglycosylated lipid A. A study using highly purified meningococcal LOS and genetically defined mutants found that lipid A lacking KDO2 resulted in an approximate 10-fold reduction in biologic activity (P < 0.0001) relative to KDO2-containing LOS [1]. Competitive inhibition assays confirmed that this difference is not due to altered receptor binding affinity, as glycosylated and unglycosylated lipid A bound similarly to the CD14/TLR4-MD-2 complex [1].

TLR4 Agonist Innate Immunity SAR

KDO2-lipid A Induces Maturation of Human Dendritic Cells, Unlike Penta-acylated or Unglycosylated Analogs

Unlike penta-acylated or unglycosylated lipid A analogs, KDO2-lipid A is a potent inducer of human monocyte-derived dendritic cell (MDDC) maturation. In a direct comparative study, stimulation with unglycosylated or penta-acylated meningococcal KDO2-lipid A failed to induce MDDC maturation and activation, whereas wild-type LOS and KDO2-lipid A significantly upregulated the co-stimulatory markers CD80, CD83, and CD86 [1]. Furthermore, only MDDCs stimulated with KDO2-lipid A were able to prime naïve allogeneic CD4+ T cells to secrete enhanced levels of IFN-γ, indicating a functional Th1-polarizing capacity absent in the comparator molecules [1].

Dendritic Cell Maturation Vaccine Adjuvant Th1/Th2 Polarization

KDO2 Moiety Differentially Modulates Surface Receptor Expression: Covalent Linkage is Required for TLR4 and CD14 Upregulation

The covalent linkage of the KDO2 disaccharide to lipid A is essential for inducing specific changes in surface receptor expression. In whole human blood, Re-LPS (KDO2-lipid A) from E. coli upregulated both CD14 and TLR4 expression. In contrast, free KDO at an equimolar concentration did not affect CD14 levels and downregulated TLR4 and CD11b expression. Crucially, when KDO was applied as a covalently linked constituent of Re-LPS, it led to upregulation of CD14 and TLR4 [1]. This demonstrates that the activity of KDO is strictly dependent on its covalent attachment to the lipid A core.

Receptor Expression TLR4 CD14 Endotoxin Signaling

Distinct Cytokine Induction Profile: KDO2-lipid A vs. KDO2-MPLA in Macrophage Cell Lines

KDO2-lipid A induces a distinct cytokine profile compared to its monophosphoryl analog (KDO2-MPLA). In a study comparing purified LPS, KDO2-lipid A, and KDO2-MPLA, KDO2-lipid A induced higher levels of the pro-inflammatory cytokine IL-6 from THP-1 and RAW264.7 cells compared to KDO2-MPLA and KDO2-pentaacyl-MPLA [1]. Conversely, KDO2-MPLA and its variants were more effective at inducing the TRIF-pathway cytokine RANTES (CCL5) [1].

Cytokine Induction IL-6 TNF-α Vaccine Adjuvant

Species-Specific Potency: KDO2-lipid A is a Full Agonist, Unlike the Partial Agonist MPLA which Exhibits Mouse TLR4 Preference

KDO2-lipid A functions as a full TLR4 agonist across species, while MPLA acts as a partial agonist with a demonstrated potency preference for mouse TLR4 over human TLR4. In transfected cell line assays, research-grade MPLA scored as a partial agonist of human TLR4 but not mouse TLR4, relative to the full agonists Lipid A and the synthetic compound PHAD [1]. This species-dependent partial agonism is a known limitation of MPLA and its analogs [2]. While direct head-to-head data for KDO2-lipid A in the same assay system is lacking, its well-characterized role as the active center of LPS positions it as a full agonist benchmark against which these species-specific and partial agonist effects are defined.

Species Specificity TLR4 Agonist Partial Agonist Adjuvant Screening

Evidence-Based Application Scenarios for KDO2-lipid A (CAS 123621-04-5) in Research and Development


Defined Standard for TLR4 Pathway Activation and Structural Studies

Due to its homogeneity and >1,000-fold reduction in activity in TLR-4-deficient cells, KDO2-lipid A serves as a precise and reproducible standard for studying TLR4 signaling [1]. Its purity facilitates high-resolution structural analysis of complexes with receptors like TLR4/MD2, which is not feasible with the heterogeneous wild-type LPS [2]. This makes it the reagent of choice for biophysical studies, X-ray crystallography, and in vitro assays requiring a defined TLR4 stimulus.

Benchmark for Dendritic Cell Maturation and T Cell Polarization Assays

In human immunology, KDO2-lipid A is a validated and potent inducer of monocyte-derived dendritic cell (MDDC) maturation, leading to the upregulation of co-stimulatory molecules and the polarization of naïve CD4+ T cells towards a Th1 response [3]. This specific activity is lost in penta-acylated or unglycosylated lipid A forms, positioning KDO2-lipid A as the essential comparator for evaluating novel vaccine adjuvants and studying the structural basis of Th1/Th2 polarization by endotoxins.

Gold Standard for Endotoxin Detection and Quantification Assays

KDO2-lipid A possesses endotoxin activity equal to that of Re-LPS and is a strong activator of macrophages at concentrations below 10 ng/mL [4]. Its defined molecular structure and consistent potency make it an ideal calibration standard for Limulus Amebocyte Lysate (LAL) assays, recombinant Factor C assays, and cell-based endotoxin detection systems, ensuring reliable quantification and cross-study comparability.

Key Component in Intranasal Vaccine Adjuvant Formulations

Recent in vivo studies have identified KDO2-lipid A (KLA) as a highly effective TLR4 agonist for intranasal (I.N.) vaccine formulations. In a screening of 22 adjuvants, KLA was found to effectively elicit antigen-specific IgA responses, a critical component of mucosal immunity. When combined with iNKT cell ligands, it generated mucosal IgA responses that were orders of magnitude greater than those achieved with intramuscular immunization [5]. This demonstrates its specific utility in developing vaccines targeting respiratory pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for KDO2-lipid A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.